![molecular formula C22H17ClF2O5S B11043658 methyl 3-(4-chlorophenyl)-3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11043658.png)
methyl 3-(4-chlorophenyl)-3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-chlorophenyl)-3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate is a complex organic compound that features a variety of functional groups, including ester, chlorophenyl, difluorophenyl, and pyranone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-chlorophenyl)-3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate typically involves multi-step organic reactions. A general synthetic route might include:
Formation of the Pyranone Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diketone or ketoester, under acidic or basic conditions.
Introduction of the Sulfanyl Group: The difluorophenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the difluorophenylsulfanyl moiety.
Esterification: The ester group can be formed through a reaction between a carboxylic acid and methanol in the presence of an acid catalyst.
Final Assembly: The various fragments are then coupled together using appropriate coupling reagents and conditions, such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the pyranone ring can undergo oxidation to form a ketone.
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: LiAlH4 or NaBH4.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a variety of chemical transformations.
Biology
The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It could be screened for activity against various biological targets.
Medicine
Potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of more complex molecules.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the difluorophenylsulfanyl group suggests potential interactions with sulfur-containing enzymes or proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-chlorophenyl)-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate: Lacks the difluorophenylsulfanyl group.
Methyl 3-(4-fluorophenyl)-3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate: Contains a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
The presence of both chlorophenyl and difluorophenylsulfanyl groups in methyl 3-(4-chlorophenyl)-3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate makes it unique. These groups can impart distinct chemical and biological properties, such as enhanced binding affinity to biological targets or increased chemical stability.
Properties
Molecular Formula |
C22H17ClF2O5S |
|---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
methyl 3-(4-chlorophenyl)-3-[6-[(2,4-difluorophenyl)sulfanylmethyl]-3-hydroxy-4-oxopyran-2-yl]propanoate |
InChI |
InChI=1S/C22H17ClF2O5S/c1-29-20(27)10-16(12-2-4-13(23)5-3-12)22-21(28)18(26)9-15(30-22)11-31-19-7-6-14(24)8-17(19)25/h2-9,16,28H,10-11H2,1H3 |
InChI Key |
RFDWHVLRPWAHMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)Cl)C2=C(C(=O)C=C(O2)CSC3=C(C=C(C=C3)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11043579.png)
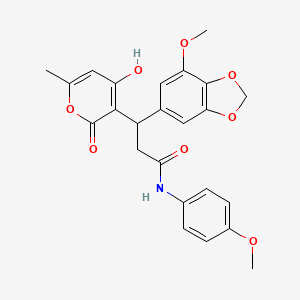
![3-(5-Chloro-2-methoxyphenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043582.png)
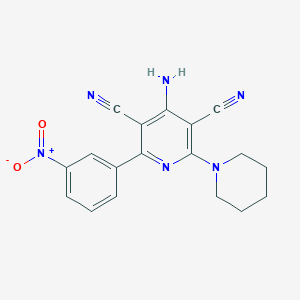
![1-(3,4-dichlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B11043603.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methylphenyl)urea](/img/structure/B11043611.png)

![3-(2,6-dichlorobenzyl)-6-(1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043623.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11043631.png)
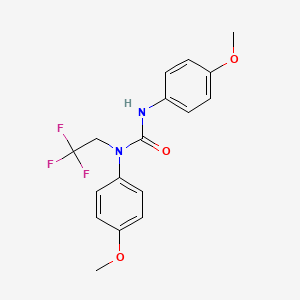
![8-ethoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B11043637.png)
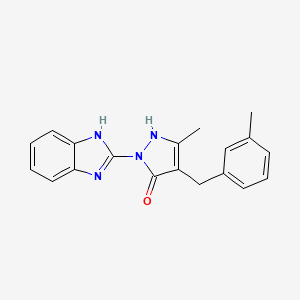
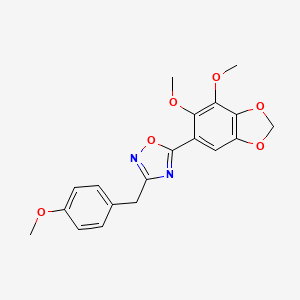
![3-(4-Chlorobenzyl)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043659.png)
